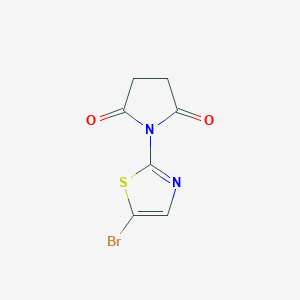
1-(5-Bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione
Overview
Description
1-(5-Bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione is a heterocyclic compound that features a brominated thiazole ring attached to a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione typically involves the bromination of a thiazole precursor followed by the formation of the pyrrolidine-2,5-dione ring. One common method includes the reaction of 5-bromo-1,3-thiazole with maleic anhydride under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-(5-Bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound may be used as a tool in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The brominated thiazole ring can bind to active sites on enzymes or receptors, potentially inhibiting their activity. The pyrrolidine-2,5-dione moiety may also contribute to the compound’s binding affinity and specificity. Detailed studies on the exact molecular pathways are ongoing, but the compound’s structure suggests it could modulate biological processes by interfering with protein function.
Comparison with Similar Compounds
1-(5-Chloro-1,3-thiazol-2-yl)pyrrolidine-2,5-dione: Similar structure with a chlorine atom instead of bromine.
1-(5-Methyl-1,3-thiazol-2-yl)pyrrolidine-2,5-dione: Features a methyl group on the thiazole ring.
1-(5-Phenyl-1,3-thiazol-2-yl)pyrrolidine-2,5-dione: Contains a phenyl group on the thiazole ring.
Uniqueness: 1-(5-Bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which is not possible with other substituents like chlorine or methyl groups. This unique feature can enhance the compound’s potential as a pharmacophore and its utility in materials science.
Properties
IUPAC Name |
1-(5-bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2S/c8-4-3-9-7(13-4)10-5(11)1-2-6(10)12/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPVDHYVSUYHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=NC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


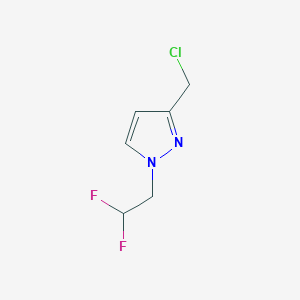
![tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1522457.png)
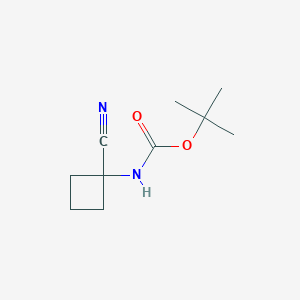
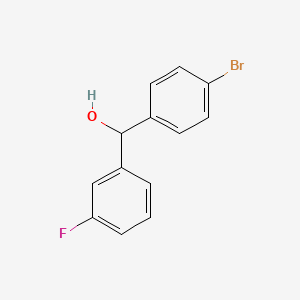
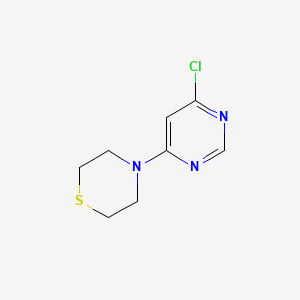
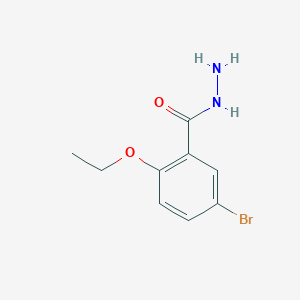
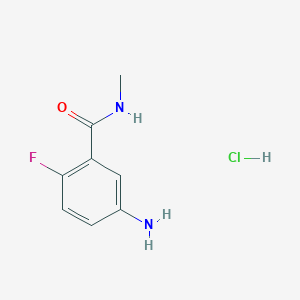
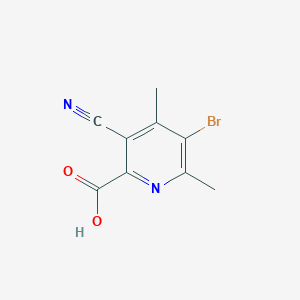
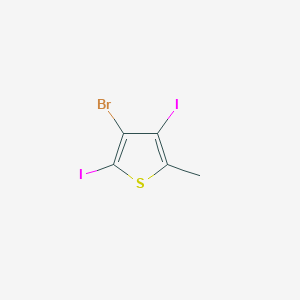
![Tert-butyl 2-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1522469.png)
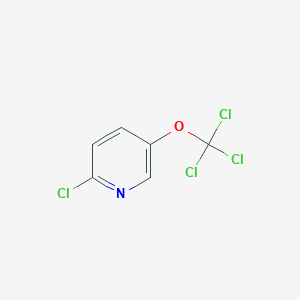
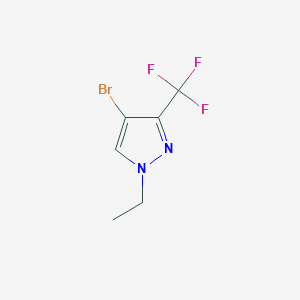
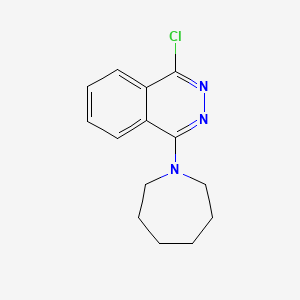
![2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile](/img/structure/B1522477.png)
